Oxazorone

Descripción general

Descripción

La oxazolona es un compuesto heterocíclico de cinco miembros que contiene nitrógeno y oxígeno como heteroátomos. Tiene la fórmula molecular C₃H₃NO₂ y forma parte de una gran familia de compuestos basados en oxazol . Las oxazolonas son conocidas por sus diversas actividades biológicas y se utilizan en varios campos, incluida la química medicinal y la ciencia de los materiales .

Rutas sintéticas y condiciones de reacción:

Reacción de Erlenmeyer-Plochl: Este es un método común para sintetizar oxazolonas.

Reacción intramolecular de Diels-Alder: Este método utiliza un dieno y un dienófilo para formar el anillo de oxazolona.

Método de carbodiimida: Esto implica la reacción de un aminoácido con una carbodiimida para formar la oxazolona.

Métodos de producción industrial:

- La producción industrial de oxazolonas a menudo implica el uso de reactores de alta presión y catalizadores para aumentar el rendimiento y la eficiencia. Las condiciones específicas varían según el derivado de oxazolona deseado .

Tipos de reacciones:

Oxidación: Las oxazolonas pueden sufrir reacciones de oxidación para formar oxazoles.

Reducción: La reducción de oxazolonas puede conducir a la formación de oxazolinas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de boro y sodio.

Productos principales:

Aplicaciones Científicas De Investigación

Immunological Research

Oxazolone-Induced Colitis Model

Oxazolone is widely used to induce colitis in experimental models, particularly in mice. This model mimics aspects of inflammatory bowel disease (IBD) and allows researchers to study the underlying immune responses.

- Study Overview : In a study involving BALB/c mice, colitis was induced by administering oxazolone. The immune response was monitored at various time points post-administration, allowing researchers to assess survival rates and immune cell infiltration in the colon .

- Findings : The study found that mice treated with oxazolone exhibited significant inflammation characterized by epithelial hyperplasia and infiltration of immune cells, particularly T cells. This model has provided insights into the pathophysiology of IBD and potential therapeutic targets.

| Parameter | Control Group (EtOH) | Oxazolone Group | Survival Rate (%) |

|---|---|---|---|

| Immune Cell Infiltration | Low | High | 60 |

| Epithelial Hyperplasia | None | Present |

Dermatological Applications

Atopic Dermatitis Model

Oxazolone is also utilized to study atopic dermatitis (AD), an allergic skin condition. Research has shown that oxazolone can induce AD-like symptoms in various mouse models.

- Case Study : A study using NOD-scid IL2Rγnull mice engrafted with human peripheral blood mononuclear cells demonstrated that treatment with oxazolone led to symptoms similar to those observed in human AD patients, including IgE secretion and skin inflammation .

- Implications : This model is crucial for understanding the immune mechanisms involved in AD and testing new therapeutic strategies.

| Symptom | Control Group (Healthy PBMCs) | AD Patient PBMCs |

|---|---|---|

| Skin Redness | Rarely observed | Frequently observed |

| IgE Secretion | Low | High |

| Inflammatory Cell Infiltration | Minimal | Significant |

Therapeutic Research

Potential Therapeutic Applications

Research into oxazolone's effects has implications for developing new treatments for autoimmune and inflammatory diseases.

- Mechanism of Action : Oxazolone induces a Th2-type immune response, which is relevant in conditions like asthma and allergies. Understanding this mechanism can lead to targeted therapies that modulate immune responses without broad immunosuppression.

- Future Directions : Ongoing studies aim to explore oxazolone's role in drug development for treating chronic inflammatory diseases by identifying specific pathways involved in its action.

Mecanismo De Acción

El mecanismo de acción de las oxazolonas varía según su aplicación específica:

Actividad biológica: Las oxazolonas pueden inhibir enzimas al unirse a sus sitios activos, bloqueando así el acceso al sustrato.

Reacciones químicas: En la síntesis química, las oxazolonas actúan como electrófilos, reaccionando con nucleófilos para formar nuevos enlaces.

Compuestos similares:

Oxazol: Similar en estructura, pero carece del grupo carbonilo presente en las oxazolonas.

Oxazolidona: Un análogo saturado de oxazolona, utilizado en diferentes aplicaciones.

Azlactonas: Estos son productos de ciclización de α-aminoácidos N-acilados y están estrechamente relacionados con las oxazolonas.

Singularidad:

Comparación Con Compuestos Similares

Actividad Biológica

Oxazorone, a member of the oxazolone family, is a heterocyclic compound that has garnered significant attention in recent years due to its diverse biological activities. This article explores the synthesis, biological effects, and potential applications of this compound and its derivatives, drawing from various research studies and case analyses.

Overview of this compound

This compound, also known as 4-ethoxymethylene-2-phenyl-2-oxazolin-5-one, is characterized by its oxazolone ring structure. This compound exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and immunomodulatory effects. The unique structural features of this compound allow it to interact with various biological targets, making it a promising candidate for drug development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported for the synthesis of oxazolones, including:

- Condensation Reactions : Involving carbonyl compounds and amino acids or amines.

- Cyclization Reactions : Utilizing isocyanates or isothiocyanates with suitable nucleophiles.

Recent studies have focused on modifying the oxazolone structure to enhance its biological activity. For example, bis-oxazolone derivatives have shown increased antioxidant and antimicrobial properties compared to their parent compounds .

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial activity against various bacterial strains. A study evaluating several oxazolone-based sulfonamides found that certain compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, compounds 9a , 9b , and 9f showed the lowest minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Pseudomonas aeruginosa, indicating their potential as effective antimicrobial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 9a | Staphylococcus aureus | 8 |

| 9b | Pseudomonas aeruginosa | 16 |

| 9f | Escherichia coli | 32 |

Anticancer Activity

Research has highlighted the anticancer properties of this compound derivatives. Compounds derived from oxazolone have shown varying levels of cytotoxicity against different cancer cell lines. For instance, derivatives such as 9k exhibited significant antiproliferative effects in vitro against breast cancer cells . The mechanism behind this activity is believed to involve the inhibition of oncogenic pathways and modulation of apoptosis-related proteins.

Anti-inflammatory Effects

Oxazolone has been utilized in experimental models to study inflammatory diseases. The oxazolone-induced colitis model mimics aspects of human inflammatory bowel disease (IBD). In this model, administration of oxazolone leads to a Th2-type immune response characterized by increased levels of IL-4 and IL-5. Treatments targeting this pathway have shown promise in reducing inflammation and improving survival rates in affected mice .

Case Studies

- Oxazolone-Induced Colitis : A study demonstrated that mice treated with oxazolone developed severe colitis characterized by mucosal damage and high mortality rates. The administration of anti-inflammatory agents improved outcomes, suggesting therapeutic potential for managing IBD .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of bis-oxazolone derivatives against E. coli and S. aureus. The results indicated that these compounds could serve as alternatives to traditional antibiotics due to their efficacy and lower toxicity profiles .

Propiedades

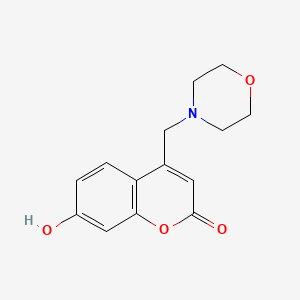

IUPAC Name |

7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-11-1-2-12-10(7-14(17)19-13(12)8-11)9-15-3-5-18-6-4-15/h1-2,7-8,16H,3-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQWUZKGZZNBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=O)OC3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180044 | |

| Record name | Oxazorone [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25392-50-1 | |

| Record name | Oxazorone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025392501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazorone [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAZORONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77243B845F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.